5-Ethylheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a carboxylic acid characterized by a carboxyl (-COOH) functional group attached to a heptane chain with an ethyl substituent at the fifth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethylheptanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the malonic ester synthesis can be employed to prepare carboxylic acids from alkyl halides, lengthening the carbon chain by two atoms . Another method involves the oxidation of alkenes, such as the oxidation of cyclohexene to adipic acid .
Industrial Production Methods
Industrial production of this compound typically involves the hydroformylation of alkenes followed by oxidation. For example, propylene can be hydroformylated to produce butyraldehyde, which undergoes aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to 2-ethylhexanal, which is subsequently oxidized to yield this compound .
Chemical Reactions Analysis
Types of Reactions
5-Ethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to primary alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-Ethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-Ethylheptanoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with voltage-gated ion channels, enhancing or inhibiting their function . Additionally, it can affect the balance between neuronal excitation and inhibition by modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A carboxylic acid with a similar structure but without the ethyl substituent.
2-Ethylhexanoic acid: Another carboxylic acid with an ethyl group at the second position of the hexane chain.
5-Methylheptanoic acid: Similar structure with a methyl group at the fifth position instead of an ethyl group.
Uniqueness
5-Ethylheptanoic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the ethyl group at the fifth position influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H18O2 |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
5-ethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-3-8(4-2)6-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) |
InChI Key |
MDXWSWRGHHKMCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.